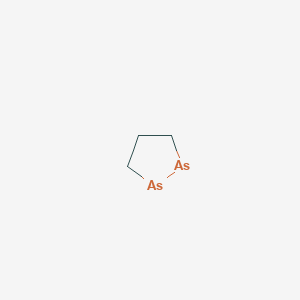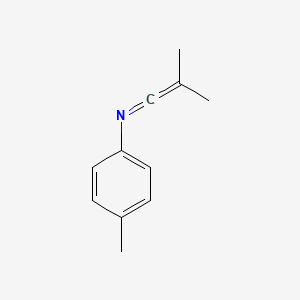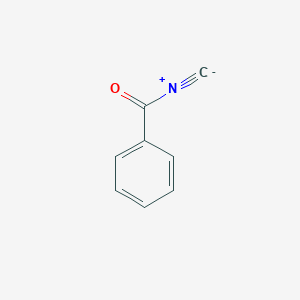
Benzoyl isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl isocyanide is an organic compound characterized by the presence of an isocyanide group attached to a benzoyl moietyThey are isolobal to carbon monoxide and exhibit a dichotomy between carbenoid and triple bond characters, making them highly versatile in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoyl isocyanide can be synthesized through various methods. One common approach involves the treatment of benzyl halides with silver salts and trimethylsilyl cyanide, followed by cleavage of the carbon-silicon bond to afford the corresponding isocyanides . Another method includes the use of formamide, p-toluenesulfonyl chloride, and triethylamine under dry conditions .
Industrial Production Methods: Industrial production of this compound often employs the Ugi method, which is widely used due to its efficiency and scalability. This method involves the reaction of amines, carbonyl compounds, suitable acids, and isocyanides in a one-pot process .
Análisis De Reacciones Químicas
Types of Reactions: Benzoyl isocyanide undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products: The major products formed from these reactions include isocyanates, primary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Benzoyl isocyanide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoyl isocyanide involves its ability to act as both a nucleophile and an electrophile due to its unique structure. It can covalently modify essential metabolic enzymes by targeting active site cysteines, leading to functional inhibition. This property is particularly useful in developing antimicrobial agents that disrupt bacterial metabolic pathways .
Comparación Con Compuestos Similares
- Phenyl isocyanide
- Methyl isocyanide
- Cyclohexyl isocyanide
- tert-Butyl isocyanide
Comparison: Benzoyl isocyanide stands out due to its benzoyl group, which imparts unique reactivity and stability compared to other isocyanides. For instance, phenyl isocyanide and methyl isocyanide are more volatile and less stable, while cyclohexyl isocyanide and tert-butyl isocyanide have different steric properties that affect their reactivity .
Propiedades
Número CAS |
21445-20-5 |
|---|---|
Fórmula molecular |
C8H5NO |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
benzoyl isocyanide |
InChI |
InChI=1S/C8H5NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H |
Clave InChI |
OHWFZCUCQSPPSJ-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



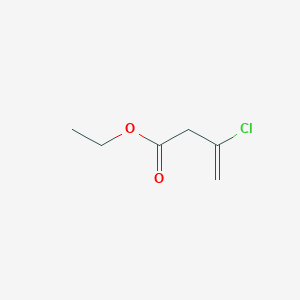

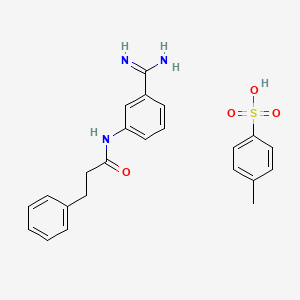

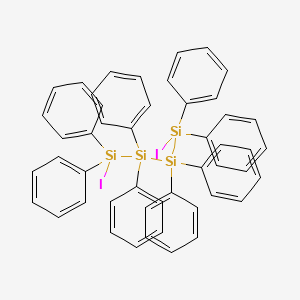

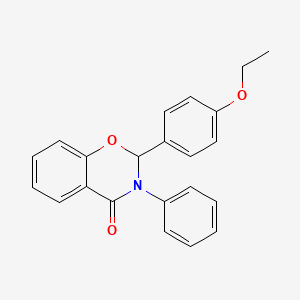
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)


